molecular formula C9H14N2 B2659329 N1,N1,2-Trimethylbenzene-1,4-diamine CAS No. 27746-11-8

N1,N1,2-Trimethylbenzene-1,4-diamine

Cat. No.: B2659329
CAS No.: 27746-11-8
M. Wt: 150.225
InChI Key: JHGFAGAHQPLGOQ-UHFFFAOYSA-N
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Description

“N1,N1,2-Trimethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C9H14N2 . It is a derivative of benzene, where two of the hydrogen atoms in the benzene ring are replaced by amine groups (NH2), and three of the hydrogen atoms are replaced by methyl groups (CH3) .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it is mentioned that it is a valuable intermediate in the synthesis of various organic compounds. Its presence of two amine groups makes it a versatile building block for the construction of complex molecules.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two amine groups and three methyl groups attached . The InChI code for this compound is 1S/C9H14N2/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,10H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 150.22 . It is a liquid at room temperature . The melting point of this compound is between 45-46 degrees Celsius .

Scientific Research Applications

Polymer Science and Materials Chemistry

  • Synthesis and Properties of Soluble Polymers : A study focused on the synthesis of novel poly(amide–imide)s using various aromatic diamines, showcasing their excellent solubility, thermal stability, and mechanical properties. These polymers exhibit high tensile strengths and glass transition temperatures, highlighting their potential for advanced material applications (Yang & Wei, 2001).

  • Fluorinated Polyimides : Research into fluorinated poly(ether imide)s derived from diamines, including their preparation and properties, demonstrates their remarkable solubility, thermal stability, and low dielectric constants. These materials are valuable for their potential use in electronic applications due to their excellent optical transparency and thermal properties (Wang, Zhao, & Li, 2012).

  • Metal–Organic Frameworks (MOFs) : A zinc-based MOF synthesized using 1,4-bis(imidazole-1-ylmethyl)benzene has been identified as a highly sensitive multi-responsive luminescent sensor for detecting various ions and compounds in water and ethanol. This study exemplifies the application of diamine-based MOFs in environmental monitoring and sensing technologies (Xu et al., 2020).

  • Semifluorinated Polyamides : The synthesis of polyamides using a newly designed diamine monomer highlights their applicability in gas separation technologies. These materials are characterized by their high molecular weight, thermal stability, and excellent gas transport properties, indicating their potential in membrane-based gas separation applications (Bandyopadhyay et al., 2013).

  • Electroluminescence and Electronics : A study on the fabrication of bright-blue electroluminescent devices using a silyl-substituted ter-(phenylene–vinylene) derivative as an emissive dopant. This work contributes to the development of optoelectronic devices with improved luminance and efficiency (Gao et al., 1999).

Safety and Hazards

The safety information for “N1,N1,2-Trimethylbenzene-1,4-diamine” indicates that it is classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

1-N,1-N,2-trimethylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGFAGAHQPLGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021899
Record name (4-Amino-2-methylphenyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27746-11-8
Record name (4-Amino-2-methylphenyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N,1-N,2-trimethylbenzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of dimethyl-(2-methyl-4-nitro-phenyl)-amine (0.49 g, 2.74 mmol) in methanol (10 ml) was hydrogenated over 10% Pd/C at 30 psi until no further gas uptake was observed. The reaction mixture was then filtered over celite and the filtrate evaporated to yield 4-amino-2-methyl-N,N-dimethyl aniline (0.3 g, 73%).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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